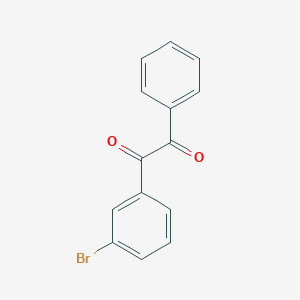

1-(3-Bromophenyl)-2-phenylethane-1,2-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-2-phenylethane-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO2/c15-12-8-4-7-11(9-12)14(17)13(16)10-5-2-1-3-6-10/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYUGBZYQXRFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504011 | |

| Record name | 1-(3-Bromophenyl)-2-phenylethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40396-54-1 | |

| Record name | (3-Bromophenyl)phenylethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40396-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-2-phenylethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromophenyl)-2-phenylethane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Bromophenyl 2 Phenylethane 1,2 Dione

Established Strategies for Unsymmetrical 1,2-Diaryl Diketones

The synthesis of unsymmetrical 1,2-diaryl diketones is most commonly achieved through oxidative transformations of various precursors, including alkynes, alkenes, α-hydroxy ketones (benzoins), and α-methylene ketones (deoxybenzoins). researchgate.netnih.gov Non-oxidative methods are less common but include approaches like palladium-catalyzed couplings. researchgate.netnih.gov For the specific target molecule, 1-(3-bromophenyl)-2-phenylethane-1,2-dione, the most direct precursors would be 1-(3-bromophenyl)-2-phenylethanone (an α-methylene ketone), 1-(3-bromophenyl)-2-hydroxy-2-phenylethan-1-one (a benzoin), or 1-(3-bromophenyl)-2-phenylacetylene (an alkyne).

Oxidative methods are the cornerstone of 1,2-diketone synthesis due to their efficiency and the relative accessibility of the required starting materials. nih.govresearchgate.net These reactions introduce a second carbonyl group adjacent to an existing one or across a carbon-carbon double or triple bond.

The direct oxidation of the α-methylene group (the CH₂ group adjacent to the carbonyl) in deoxybenzoin (B349326) analogues is a straightforward strategy. For the synthesis of this compound, the precursor would be 1-(3-bromophenyl)-2-phenylethanone. Selenium dioxide (SeO₂) is the classic reagent for this transformation, known as the Riley oxidation. du.ac.inwikipedia.orgyoutube.com The reaction typically involves heating the ketone with a stoichiometric amount of SeO₂ in a solvent like dioxane. wikipedia.orgresearchgate.net The mechanism proceeds through the enol form of the ketone, which attacks the selenium center. wikipedia.org More modern and greener approaches utilize catalytic amounts of selenium dioxide with a co-oxidant. du.ac.in Other methods employ different catalytic systems, such as I₂/TBHP (tert-butyl hydroperoxide) in DMF, which provides an efficient and practical route to 1,2-diaryl diketones from α-methylene ketones. nih.gov

Table 1: Selected Methods for Oxidation of α-Methylene Ketones

| Oxidant/Catalyst System | Substrate Example | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Selenium dioxide (SeO₂) | Diarylethanones | Dioxane/H₂O, reflux | ~80 | researchgate.net |

| DABCO / Air | Deoxybenzoins | DMSO, 100 °C | Excellent | organic-chemistry.org |

| I₂ / TBHP | α-Methylene ketones | DMF | Moderate to Excellent | nih.gov |

The Kornblum oxidation offers a pathway to synthesize 1,2-dicarbonyl compounds from α-halo ketones. wikipedia.orgorganicchemistrydata.org In this method, an α-bromo ketone, such as 2-bromo-1-(3-bromophenyl)-2-phenylethan-1-one, is treated with dimethyl sulfoxide (B87167) (DMSO). mdpi.comwikipedia.org The DMSO acts as both the nucleophile and the oxidant. The reaction proceeds via an intermediate alkoxysulfonium salt, which, in the presence of a base like triethylamine, undergoes elimination to furnish the diketone. wikipedia.org While initially limited to activated halides, the scope has been expanded by converting less reactive halides into more reactive tosylates first. wikipedia.org The DMSO-HBr system has also been reported as an extremely efficient system for the oxidation of α-bromoketones into α-ketoaldehydes. mdpi.com

Table 2: Kornblum Oxidation and Related Methods

| Reagent System | Precursor Type | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| DMSO, Et₃N | α-Alkyl Halides | Aldehydes/Ketones | Forms alkoxysulphonium ion intermediate. | wikipedia.org |

| DMSO | α-Bromo Ketones | 1,2-Diketones | Classic Kornblum conditions. | mdpi.comorganicchemistrydata.org |

The oxidation of benzoins (α-hydroxy ketones) to benzils (1,2-diketones) is a widely used and efficient transformation. arkat-usa.orgijrat.org For the target molecule, the corresponding precursor would be 1-(3-bromophenyl)-2-hydroxy-2-phenylethan-1-one. A variety of oxidizing agents can accomplish this, ranging from classic reagents like nitric acid and copper(II) sulfate (B86663) to more modern, catalytic systems. arkat-usa.orglookchem.com Environmentally friendly methods using air as the oxidant have been developed, employing catalysts such as alumina (B75360) or cobalt-Schiff base complexes (Co(Salen)). arkat-usa.orgscispace.com Another "green" approach uses hydrogen peroxide as the oxidant under phase-transfer catalysis conditions. ijrat.org A particularly effective preparative method involves a catalytic amount of a cupric salt (e.g., Cu(OAc)₂) regenerated in situ by ammonium (B1175870) nitrate (B79036) in an acetic acid solvent. lookchem.com

Table 3: Representative Methods for Benzoin (B196080) Oxidation

| Catalyst/Oxidant | Conditions | Yield (%) | Advantages | Reference(s) |

|---|---|---|---|---|

| Alumina / Air | CH₂Cl₂, rt | High | Environmentally friendly, heterogeneous catalyst. | arkat-usa.org |

| Co(Salen) / Air | KOH, DMF, 40 °C | 93.6 | High yield, catalyst recyclable. | scispace.com |

| Cu(OAc)₂ (cat.), NH₄NO₃ | Acetic acid | 90-100 | High yields, pure product crystallizes from solution. | lookchem.com |

While less direct, 1,2-diketones can be accessed through the oxidative cleavage of 1,3-diketones. This approach involves breaking a carbon-carbon bond. For example, a copper-catalyzed method using TEMPO as a radical initiator can oxidize the α-methylene of 1,3-diketones to form 1,2-dicarbonyl compounds. rsc.org More recently, photoredox-mediated aerobic oxidative cleavage of 1,3-diketones has been developed using visible light and an organic dye as a photocatalyst, offering a modern approach to 1,2-diketones. acs.org Another method involves aerobic photooxidation with iodine as a catalyst, which can cleave 1,3-diketones to form intermediates like benzil (B1666583) and glyoxylic acid, which can then lead to carboxylic acids. organic-chemistry.org

The direct oxidation of a disubstituted alkyne is a powerful method for preparing 1,2-diketones. researchgate.netchemicalbook.com The precursor for the target molecule would be 1-(3-bromophenyl)-2-phenylacetylene. A wide array of reagents has been developed for this transformation. nih.gov These include transition-metal-based systems like PdBr₂/CuBr₂ with molecular oxygen, as well as metal-free options. organic-chemistry.org For instance, a combination of potassium persulfate and air can oxidize internal alkynes in very good yields. organic-chemistry.org Visible-light-induced aerobic photooxidation, using an organic dye like eosin (B541160) Y as a photocatalyst, provides a metal-free route to dicarbonylation products. researchgate.net Selenium dioxide can also oxidize internal alkynes to 1,2-dicarbonyl compounds, typically in the presence of acid. du.ac.inchemicalbook.com

Table 4: Selected Methods for Alkyne Oxidation to 1,2-Diketones

| Reagent/Catalyst System | Key Features | Reference(s) |

|---|---|---|

| K₂S₂O₈ / Air | Catalyst- and transition-metal-free radical process. | organic-chemistry.org |

| Eosin Y / Visible Light / Air | Metal-free, photocatalytic, uses air as oxidant. | researchgate.net |

| Cu powder / Selectfluor | Uses water and dioxygen as oxygen sources under mild conditions. | organic-chemistry.org |

| SeO₂ / Acid | Classic method for converting internal alkynes. | chemicalbook.com |

Palladium-Catalyzed Coupling Reactions in the Synthesis of this compound Scaffolds

Palladium catalysis stands out as a primary tool for forging the carbon-carbon bonds necessary to construct 1,2-diketone structures. acs.orgacs.orgorganic-chemistry.org These reactions are valued for their efficiency and broad applicability, enabling the coupling of diverse starting materials to form complex products. nih.govacs.org The synthesis of the this compound scaffold can be effectively achieved through several palladium-catalyzed strategies, including cross-coupling and carbonylative approaches.

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing the formation of C-C bonds by reacting an organometallic reagent with an organic halide. acs.org In the context of synthesizing this compound, this would typically involve the palladium-catalyzed reaction of a 3-bromophenyl derivative with a reagent that provides the phenylethanedione moiety, or a related multi-step sequence.

A general and powerful method involves a two-step sequence starting with the palladium-catalyzed heteroarylation of a ketone, followed by oxidation. nih.govacs.org For the target molecule, this could involve coupling 1,3-dibromobenzene (B47543) or a related 3-bromophenyl halide with acetophenone (B1666503). The resulting intermediate, 1-(3-bromophenyl)-2-phenylethanone, would then be oxidized using an agent like selenium dioxide (SeO₂) to yield the final 1,2-diketone. nih.govacs.org The reactivity of aryl halides in these couplings generally follows the trend of I > Br > Cl, which is consistent with most palladium-catalyzed cross-coupling reactions. nih.govnih.gov

Another approach involves the coupling of aryl halides with organoaluminum reagents. acs.orgacs.orgorganic-chemistry.org This method uses an isocyanide, such as tert-butyl isocyanide, as a carbon monoxide source. The reaction of an aryl halide (like 1,3-dibromobenzene) with a phenylaluminum reagent in the presence of a palladium catalyst would lead to the desired diketone structure after hydrolysis. acs.orgacs.org

The choice of ligand is critical in these transformations. Bidentate phosphine (B1218219) ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) or bis(tri-tert-butylphosphine)palladium, are often essential for achieving high yields and selectivity. organic-chemistry.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling for 1,2-Diketone Synthesis

| Aryl Halide Reactant | Coupling Partner | Catalyst / Ligand | Oxidant | Product Type | Ref. |

| Heteroaryl Halide | Substituted Acetophenone | XPhos Pd G4 | SeO₂ | Heteroaryl 1,2-Diketone | nih.govacs.org |

| Aryl Halide | Organoaluminum Reagent | PdCl₂ / DPPP | - (Hydrolysis) | Aryl 1,2-Diketone | acs.orgorganic-chemistry.org |

| Aryl Silanolate | Aromatic Bromide | Bis(tri-tert-butylphosphine)palladium | - | Biaryl | nih.gov |

Carbonylative coupling reactions introduce a carbonyl group (CO) directly into the molecule, offering a highly atom-economical route to ketones and related compounds. rsc.org Palladium-catalyzed carbonylative functionalization of C-H bonds is a well-established method. rsc.org To synthesize an unsymmetrical ketone like this compound, a three-component carbonylative Heck reaction can be employed, coupling an aryl iodide, carbon monoxide, and an allylic alcohol. researchgate.net

A more direct strategy involves the palladium-catalyzed oxidative coupling of two different arenes with carbon monoxide. rsc.org This process can generate unsymmetrical ketones by reacting an arene with a palladium catalyst and an oxidant, followed by the addition of a second, more electron-rich arene and carbon monoxide. rsc.org For the target molecule, this could conceptually involve the coupling of a bromobenzene (B47551) derivative and a phenyl-containing arene with CO.

A related method uses tert-butyl isocyanide as a CO surrogate in a palladium-catalyzed reaction between aryl halides and organoaluminum reagents. acs.org The proposed mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by two successive insertions of the isocyanide. Reductive elimination then yields a diimine product, which is subsequently hydrolyzed to the final 1,2-diketone. acs.org

Targeted Synthesis of this compound

The specific synthesis of this compound requires careful selection and optimization of reaction parameters to ensure high yield and purity, while also considering the electronic properties and steric hindrance of the substituted phenyl ring.

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. Key parameters include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

Catalyst and Ligand: The combination of the palladium source and the ligand is paramount. For the synthesis of 1,2-diketones from aryl halides and organoaluminum reagents, PdCl₂ with the bidentate phosphine ligand DPPP was found to be optimal. organic-chemistry.org In other cross-coupling reactions, catalysts like XPhos Pd G4 or combinations such as [Pd(η³-C₃H₅)(cod)]BF₄ with DPPF have proven effective. nih.govorganic-chemistry.orgacs.org The bite angle of the phosphine ligand can significantly affect catalytic activity. organic-chemistry.orgacs.org

Base and Solvent: The choice of base and solvent can dramatically influence reaction outcomes. In many palladium-catalyzed couplings, bases like potassium tert-butoxide (KOtBu) or sodium tert-butoxide (NaOtBu) are used. organic-chemistry.orgnih.gov Solvents such as toluene (B28343) or dioxane are common, often chosen for their ability to dissolve the reactants and withstand the required reaction temperatures. organic-chemistry.orgnih.gov For instance, in a one-pot synthesis of functionalized furans, dioxane was identified as the optimal solvent with K₂CO₃ as the base. mdpi.com

Temperature and Reaction Time: These parameters are often interdependent. Microwave irradiation has been used to accelerate reactions, with a heteroarylation step being completed in just 10 minutes at 150 °C. nih.govacs.org Conventional heating at temperatures ranging from 80 °C to 110 °C for several hours is also common. organic-chemistry.orgnih.gov

Table 2: Optimization of Conditions for Palladium-Catalyzed Synthesis

| Parameter | Reagents/Conditions Evaluated | Optimal Choice (for specific reaction) | Ref. |

| Catalyst | PdCl₂(CH₃CN)₂, Pd(OAc)₂, Pd(acac)₂ | PdCl₂(CH₃CN)₂ | mdpi.com |

| Ligand | DPPP, DPEphos, various phosphines | DPPP (for diketone synthesis) | organic-chemistry.orgorganic-chemistry.org |

| Base | KOtBu, NaOtBu, K₂CO₃, DIPEA | KOtBu or NaOtBu | organic-chemistry.orgnih.govresearchgate.net |

| Solvent | Toluene, Dioxane, DMF, MeNO₂ | Toluene or Dioxane | organic-chemistry.orgnih.govnih.gov |

| Temperature | 80 °C, 100 °C, 150 °C (Microwave) | Reaction-dependent (e.g., 100 °C) | organic-chemistry.orgnih.gov |

A key advantage of modern palladium-catalyzed reactions is their high degree of functional group tolerance, which allows for the synthesis of complex molecules without the need for extensive use of protecting groups. acs.orgnih.govnih.gov

When synthesizing this compound, the bromine substituent is a crucial feature. The chosen synthetic route must be compatible with the aryl bromide group. Many palladium-catalyzed cross-coupling reactions are highly selective, allowing for the reaction of an aryl iodide in the presence of an aryl bromide, or an aryl bromide in the presence of an aryl chloride. nih.gov This selectivity is beneficial if a starting material with multiple halogen substituents were used.

Studies on the synthesis of heteroaryl 1,2-diketones have shown that the reaction conditions can tolerate sensitive functional groups, including ethers (methoxy), halogens (chlorine, fluorine, bromine), and even protected hydroxyl groups (TBSO-). nih.gov Similarly, couplings involving organoaluminum reagents are compatible with both electron-donating and electron-withdrawing substituents on the aryl halide. acs.orgorganic-chemistry.org However, electron-withdrawing groups or substituents in the ortho position can sometimes lead to lower yields. nih.gov The presence of ketones, esters, and nitriles is also well-tolerated in many modern cross-coupling protocols. nih.govacs.org

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact and improve safety. sigmaaldrich.comacs.org

Prevention: It is better to prevent waste than to clean it up later. sigmaaldrich.com One-pot syntheses, where multiple reaction steps are carried out in the same vessel, exemplify this principle by reducing solvent use and purification waste. mdpi.comnih.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Carbonylative coupling reactions are a prime example, as they incorporate a simple CO molecule directly into the product, minimizing byproducts. rsc.org

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little to no toxicity. sigmaaldrich.com The use of organoaluminum reagents is considered advantageous due to their relatively low cost and toxicity compared to other organometallics like organostannanes. acs.orgnih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents. sigmaaldrich.com The palladium-catalyzed methods discussed are inherently greener than classical stoichiometric oxidations or couplings, as the catalyst is used in small amounts and can be recycled. nih.govrsc.org

Design for Energy Efficiency: Energy requirements should be minimized. acs.org Conducting reactions at ambient temperature and pressure is ideal. sigmaaldrich.comacs.org The development of highly active catalysts that allow for lower reaction temperatures contributes to this goal. nih.gov Microwave-assisted synthesis can also be more energy-efficient by significantly reducing reaction times. nih.govacs.org

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be avoided. sigmaaldrich.comacs.org The high functional group tolerance of modern catalytic systems minimizes the need for protection/deprotection steps, which add to the step count and generate waste. nih.govacs.org

By considering these principles, the synthesis of this compound can be designed to be more efficient, sustainable, and environmentally benign.

The synthesis of 1,2-dicarbonyl compounds, particularly benzil and its derivatives like this compound, is a significant focus in organic chemistry due to their utility as versatile intermediates in the preparation of various heterocyclic compounds and other valuable organic molecules. Traditional synthetic methods often rely on harsh reagents and organic solvents. However, increasing environmental awareness has spurred the development of more sustainable and eco-friendly approaches. This article explores synthetic methodologies for this compound, with a specific focus on greener alternatives, including the use of solvent-free conditions, environmentally benign solvent systems, and advanced catalytic systems that enhance sustainability.

1 Solvent-Free or Environmentally Benign Solvent Systems

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. niscpr.res.in In the synthesis of benzil derivatives, several strategies have been developed that employ solvent-free conditions or utilize more environmentally friendly solvent systems.

One notable solvent-free approach is the use of grinding techniques. For instance, the synthesis of 3-bromoflavones, which are structurally related to the target molecule, has been achieved by grinding 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones with ammonium bromide and ammonium persulfate under aqueous moist conditions. niscpr.res.in This method avoids the use of bulk organic solvents, and the product can be isolated by simple addition of cold water. niscpr.res.in While not directly reported for this compound, this technique presents a promising avenue for a solvent-free synthesis.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for green chemistry, often enabling reactions to proceed faster and with higher yields, sometimes without the need for a solvent. benthamdirect.comnih.gov The synthesis of benzil and its derivatives has been successfully carried out using microwave irradiation. benthamdirect.com For example, a one-pot, microwave-assisted green synthesis of benzil derivatives has been developed using acetophenone and benzene (B151609) derivatives with iodine as a green oxidant, achieving high yields in a short reaction time. benthamdirect.com Another example involves the microwave-assisted synthesis of novel 1-thiazolyl-pyridazinedione derivatives, showcasing the versatility of this technology in preparing complex molecules. nih.gov The synthesis of an imine, (E)-1-(3-bromobenzylidene)-2-phenylhydrazine, was also achieved under microwave irradiation in ethanol (B145695), demonstrating a rapid and efficient method. researchgate.net

Phase transfer catalysis (PTC) offers another environmentally benign approach by enabling reactions between reactants in immiscible phases, thereby reducing the need for large quantities of organic solvents. The oxidation of benzoin to benzil has been effectively carried out under liquid-liquid phase transfer conditions using hydrogen peroxide as the oxidizing agent, which is considered a green oxidant as its only byproduct is water. ijrat.org Tetrabutyl ammonium bromide (TBAB) is commonly used as the phase transfer catalyst in such systems. ijrat.org

The following table summarizes various solvent systems and conditions used in the synthesis of benzil derivatives and related compounds, highlighting the potential for greener alternatives.

| Starting Material | Product | Solvent/Condition | Catalyst/Reagent | Yield (%) | Reference |

| 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 3-Bromoflavone | Grinding (aqueous moist) | NH₄Br, (NH₄)₂S₂O₈ | - | niscpr.res.in |

| Acetophenone/Benzene derivatives | Benzil derivatives | Microwave irradiation | Iodine | 91-97 | benthamdirect.com |

| 3-Bromobenzaldehyde, Phenylhydrazine | (E)-1-(3-bromobenzylidene)-2-phenylhydrazine | Microwave irradiation (Ethanol) | KOH | 90.18 | researchgate.net |

| Benzoin | Benzil | Liquid-liquid PTC (Water/Ethyl acetate) | H₂O₂, TBAB, Sodium tungstate | - | ijrat.org |

2 Catalyst Systems for Enhanced Sustainability

The development of efficient and recyclable catalysts is a cornerstone of sustainable chemistry. For the synthesis of this compound and its analogs, various catalytic systems have been explored to improve reaction efficiency and reduce environmental impact.

A common route to benzil derivatives is the oxidation of the corresponding benzoin precursor. The use of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and potentially reused. Nanocrystalline magnesium oxide (nano-MgO) has been reported as an efficient and reusable catalyst for the aerobic oxidation of benzoins to benzils in acetonitrile (B52724). tandfonline.com This method offers advantages such as milder reaction conditions and high selectivity. tandfonline.com

Another sustainable approach involves the use of transition metal complexes as catalysts. Manganese(II) Schiff base complexes have been successfully employed for the mild and efficient oxidation of benzoins to benzils using hydrogen peroxide as a green oxidant at room temperature. researchgate.netresearchgate.net These catalysts have demonstrated high efficiency and the potential for reuse. Similarly, cobalt, nickel, and zinc Schiff base (Salen) complexes have been used to catalyze the air oxidation of benzoin to benzil in N,N-dimethylformamide (DMF), with the Co(Salen) complex showing the highest activity. scispace.com Oxovanadium(IV) Schiff base complexes have also been shown to be effective catalysts for the oxidation of benzoin with hydrogen peroxide. nih.gov

The following table provides an overview of different catalyst systems employed for the synthesis of benzil derivatives, emphasizing sustainable options.

| Reaction Type | Catalyst | Oxidant/Reagents | Solvent | Yield (%) | Key Features | Reference |

| Oxidation of benzoin | Nanocrystalline MgO | Air | Acetonitrile | High | Heterogeneous, reusable catalyst | tandfonline.com |

| Oxidation of benzoin | Manganese(II) Schiff base complex | H₂O₂ | Acetonitrile | High | Mild conditions, reusable catalyst | researchgate.netresearchgate.net |

| Oxidation of benzoin | Co(Salen) | Air | DMF | up to 93.6 | Use of air as oxidant | scispace.com |

| Oxidation of benzoin | Oxovanadium(IV) Schiff base complex | H₂O₂ | Benzene | >99 | High conversion and selectivity | nih.gov |

Spectroscopic and Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

A multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous characterization of 1-(3-bromophenyl)-2-phenylethane-1,2-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the two different aromatic rings.

The protons of the unsubstituted phenyl ring typically appear as a complex multiplet in the aromatic region of the spectrum. The protons on the 3-bromophenyl ring will also resonate in this region but will exhibit a different splitting pattern due to the influence of the bromine substituent. The integration of these signals confirms the number of protons in each aromatic system.

While specific experimental data for this compound is not widely available in the reviewed literature, analysis of a closely related isomer, 1-(4-bromophenyl)-2-phenylethane-1,2-dione, provides expected chemical shift ranges. In this isomer, the aromatic protons appear as multiplets in the δ 7.55-7.98 ppm range. It is anticipated that the protons of the 3-bromo-substituted ring in the target molecule will show signals in a similar region, with specific shifts and coupling constants dictated by the meta substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | ~7.3-7.7 | Multiplet |

| 3-Bromophenyl-H | ~7.3-8.0 | Multiplet |

Note: This is a predicted table based on general principles and data from similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show two signals in the downfield region, corresponding to the two carbonyl carbons of the dione (B5365651) functionality. The remaining signals will be in the aromatic region, representing the carbon atoms of the two phenyl rings. The carbon atom attached to the bromine will have a characteristic chemical shift, and its position can be confirmed by its lower intensity and the effect of the halogen.

For the related compound, 1-(4-bromophenyl)-2-phenylethane-1,2-dione, the carbonyl carbons appear at approximately δ 193.3 and 193.8 ppm, while the aromatic carbons resonate between δ 129.1 and 135.1 ppm. rsc.org The chemical shifts for this compound are expected to be in a similar range, with variations arising from the different substitution pattern on the phenyl ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| C=O | ~190-195 |

| C-Br | ~120-125 |

| Aromatic C | ~125-140 |

Note: This is a predicted table based on general principles and data from similar compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) experiments would reveal the coupling relationships between protons, helping to delineate the spin systems within the phenyl and 3-bromophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) spectra are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be particularly useful in confirming the assignment of the quaternary carbons, including the carbonyl carbons and the carbon bearing the bromine atom, by observing their correlations with nearby protons.

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be characterized by several key absorption bands.

The most prominent feature would be the strong absorption band corresponding to the C=O stretching vibrations of the diketone group, typically appearing in the region of 1650-1700 cm⁻¹. The presence of two carbonyl groups might lead to a broadened or split peak in this region. Other significant absorptions would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (around 1450-1600 cm⁻¹). A band corresponding to the C-Br stretch is also expected, though it may be in the fingerprint region and less diagnostic.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Diketone) | 1650 - 1700 | Strong |

| Aromatic C-H | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| C-Br | 500 - 600 | Medium |

Note: This is a predicted table based on general principles. Actual experimental values may vary.

Mass Spectrometry Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight of 289.12 g/mol (for the isotopes ¹²C, ¹H, ¹⁶O, and ⁷⁹Br/⁸¹Br). Due to the presence of bromine, the molecular ion peak would appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensities, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would likely involve the cleavage of the bond between the two carbonyl groups, leading to the formation of benzoyl and 3-bromobenzoyl cations. Further fragmentation of these ions would provide additional structural information. For instance, the benzoyl cation (m/z 105) could lose a molecule of carbon monoxide to give the phenyl cation (m/z 77). Similarly, the 3-bromobenzoyl cation (m/z 183/185) could also undergo decarbonylation.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion |

| 289/291 | [M]⁺ (Molecular ion) |

| 183/185 | [C₇H₄BrO]⁺ |

| 155/157 | [C₆H₄Br]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Note: This is a predicted table based on general fragmentation principles. Actual experimental values and relative abundances may vary.

Electronic Absorption (UV-Vis) Spectroscopy Methodologies for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental technique for investigating the electronic transitions within a molecule. For this compound, this method provides insights into how the bromine substituent on the phenyl ring influences the energy of its π-π* and n-π* transitions.

In a typical analysis, the compound is dissolved in a suitable solvent, such as chloroform (B151607) or cyclohexane, to a known concentration (e.g., 10⁻⁵ mol·L⁻¹). The UV-Vis spectrum is then recorded, revealing characteristic absorption bands. The intense absorption bands observed at shorter wavelengths (typically below 270 nm) are generally attributed to π-π* transitions within the aromatic rings. The presence of the bromine atom can cause a bathochromic (red) shift in these bands compared to unsubstituted benzil (B1666583), due to its electron-donating and -withdrawing resonance and inductive effects.

The weaker n-π* transitions, originating from the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital, are expected at longer wavelengths. These transitions are often sensitive to the polarity of the solvent. While specific experimental data for this compound is not extensively reported in publicly accessible literature, analogous studies on other substituted benzils suggest that these transitions would be observable and provide key information on the electronic environment of the dicarbonyl moiety. researchgate.net

Table 1: Illustrative UV-Vis Absorption Data for Substituted Benzils

| Compound | Solvent | λmax (nm) (Transition) | Reference |

| Benzil | Cyclohexane | ~260 (π-π), ~380 (n-π) | researchgate.net |

| p-Bromobenzil | Chloroform | Shifted vs. Benzil | beilstein-journals.org |

| This compound | Data Not Available | N/A |

This table illustrates the type of data obtained from UV-Vis spectroscopy. Specific values for the target compound are not available in the cited literature.

X-ray Crystallography Methodologies for Solid-State Structural Determination of this compound

The process involves growing a single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined. Studies on benzil and its derivatives have shown that the conformation in the solid state is typically a cis-skew arrangement of the two carbonyl groups. researchgate.net The bromine substituent in the meta position is expected to influence the crystal packing through intermolecular interactions.

While a specific crystal structure for this compound is not publicly documented, data from related structures provide a basis for what to expect. For instance, the crystal structure of benzil itself has been well-characterized, revealing a trigonal crystal system. wikipedia.org

Table 2: Representative Crystallographic Data for Benzil

| Parameter | Value (for Benzil) |

| Crystal System | Trigonal |

| Space Group | P3₁21 |

| a (Å) | 8.378 |

| c (Å) | 13.700 |

| C-C bond (dicarbonyl) (Å) | 1.54 |

| Dihedral Angle (Ph-CO/CO-Ph) | 117° |

This table provides an example of crystallographic data for the parent compound, benzil. wikipedia.org Specific data for this compound is not available.

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of organic compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity assessment of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The compound would be detected by a UV detector set at a wavelength where the compound absorbs strongly, as determined by its UV-Vis spectrum. The purity is determined by the relative area of the main peak in the chromatogram. While specific HPLC methods for this compound are not detailed in the literature, methods for similar aromatic ketones are widely reported.

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given that this compound is a solid with a relatively high molecular weight, its volatility might be limited, but GC analysis could still be feasible, potentially at elevated temperatures. In a typical GC setup, the compound would be injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The purity is again assessed by the relative peak area.

Table 3: General Chromatographic Conditions for Analysis of Aromatic Ketones

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 | Acetonitrile/Water | UV-Vis |

| GC | Polysiloxane (e.g., DB-5) | Helium | FID or MS |

This table provides general conditions that would be applicable for the analysis of this compound, based on standard methods for similar compounds.

Chemical Reactivity and Mechanistic Studies of 1 3 Bromophenyl 2 Phenylethane 1,2 Dione

Reactivity of the 1,2-Diketone Moiety

The vicinal dicarbonyl group, or 1,2-diketone, is a versatile functional group known for its diverse reactivity. nih.gov In 1-(3-Bromophenyl)-2-phenylethane-1,2-dione, this moiety serves as a key site for a variety of chemical transformations.

Nucleophilic Addition and Condensation Reactions

The electrophilic nature of the carbonyl carbons in the 1,2-diketone moiety makes them susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com The fundamental reaction is nucleophilic addition, where the nucleophile attacks a carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This initial addition can be followed by subsequent steps, often leading to condensation products.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are characteristic of 1,2-diketones. libretexts.orgchemguide.co.uk A prominent example is the reaction with bifunctional nucleophiles. For instance, the condensation of 1,2-diketones with aromatic diamines, such as o-phenylenediamine (B120857), is a classic and efficient method for synthesizing quinoxalines, a class of heterocyclic compounds. nih.gov This reaction proceeds through an initial nucleophilic addition of one amino group to a carbonyl, followed by an intramolecular cyclization and subsequent dehydration.

1,2-diketones can also undergo condensation with activated methylene (B1212753) compounds. nih.gov For example, the reaction with 1,3-diphenylacetone (B89425) can yield highly substituted cyclopentadienones. nih.gov These reactions underscore the utility of the 1,2-diketone group as a building block in organic synthesis. nih.gov

Table 1: Examples of Nucleophilic Condensation Reactions of 1,2-Diketones

| Reactant | Product Type | Significance |

|---|---|---|

| o-Phenylenediamine | Quinoxaline | A standard method for synthesizing nitrogen-containing heterocyclic compounds. nih.gov |

| Thiourea | Thiazole derivatives | Provides access to sulfur-containing heterocycles. nih.gov |

| 1,3-Diphenylacetone | Tetraphenylcyclopentadienone | A route to complex carbocyclic systems. nih.gov |

Enolization and Tautomeric Equilibria Studies

Like other carbonyl compounds, this compound can exist in equilibrium with its enol tautomer. However, for most simple 1,2-diketones, the diketo form is significantly more stable and predominates. Studies on related halogenated aromatic diketones have shown that the keto-enol equilibrium can be influenced by substituents and the solvent environment. nih.gov Spectroscopic analyses indicate that many halogenated diketones exist primarily in their keto forms in solution. nih.gov The presence of two adjacent, electron-withdrawing carbonyl groups disfavors the formation of an enol at the carbon between them. Enolization, if it occurs, would involve one of the carbonyl groups forming an enol with the adjacent phenyl ring's alpha-carbon, but the diketo structure is generally the most stable conformation.

Photochemical Reactions and Excited State Chemistry

The study of how molecules interact with light is known as photochemistry. rutgers.edu According to the first law of photochemistry, a molecule must absorb light to undergo a photochemical reaction. msu.edu Upon absorbing a photon of appropriate energy, this compound is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). rutgers.edu From this state, it can undergo several processes, including fluorescence, intersystem crossing to a triplet state (T₁), or direct chemical reaction. msu.edu

For aromatic ketones, photochemical reactions often proceed from the triplet state. libretexts.org The excited states of diketones can be reactive, leading to characteristic photochemical transformations such as intramolecular cyclizations or cleavage reactions. libretexts.org A primary photochemical process for ketones is the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group (Norrish Type I cleavage). nih.govmsu.edu In the case of this compound, this could involve the cleavage of the C-C bond between the two carbonyl groups.

Furthermore, studies on related brominated aromatic diketones have shown that C-Br bond cleavage can be a major photochemical pathway. nih.gov This debromination process was observed to occur from the excited singlet state, as the quantum yields were independent of dissolved oxygen, a known triplet state quencher. nih.gov

Reactivity of the Bromophenyl Substituent

The bromine atom attached to the phenyl ring provides a second reactive site on the molecule, primarily for transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are common substrates for these transformations. nih.gov The discovery and development of these reactions earned the 2010 Nobel Prize in Chemistry. wikipedia.orgwikipedia.orgfishersci.co.uk The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species, which typically includes three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a widely used method for synthesizing biaryl compounds. wikipedia.org The reactivity of the halide partner generally follows the trend I > Br > Cl. fishersci.co.uk The reaction of this compound with various arylboronic acids would yield 1-(biphenyl-3-yl)-2-phenylethane-1,2-dione derivatives.

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is exceptionally useful for the synthesis of arylalkynes and conjugated enynes under mild conditions, often at room temperature. wikipedia.orggold-chemistry.org Coupling the title compound with a terminal alkyne like phenylacetylene (B144264) would produce 1-(3-(phenylethynyl)phenyl)-2-phenylethane-1,2-dione.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org A key feature of this reaction is its high stereoselectivity, typically favoring the formation of the trans isomer. organic-chemistry.org Reacting this compound with an alkene such as styrene (B11656) would result in a stilbene-like derivative attached to the 1,2-dione core.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki wikipedia.orgfishersci.co.ukorganic-chemistry.org | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/phosphine (B1218219) ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane, DMF, Water |

| Sonogashira wikipedia.orglibretexts.orgorganic-chemistry.org | Terminal alkyne | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Triethylamine, Diethylamine | THF, DMF, Amines |

| Heck wikipedia.orgorganic-chemistry.org | Alkene | Pd(OAc)₂, PdCl₂ | Triethylamine, K₂CO₃, NaOAc | DMF, Acetonitrile (B52724), Toluene |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike aliphatic SN2 reactions, SNAr on aryl halides does not proceed via a backside attack. chemistrysteps.com The most common pathway is the addition-elimination mechanism. chemistrysteps.comlibretexts.org

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group. libretexts.orgopenstax.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.orgopenstax.org

In this compound, the substituent is a benzoylcarbonyl group, which is electron-withdrawing. However, it is located at the meta position relative to the bromine atom. A meta-substituent does not provide resonance stabilization for the negative charge on the ring in the Meisenheimer intermediate. openstax.org Consequently, nucleophilic aromatic substitution on this compound via the addition-elimination mechanism is expected to be difficult and would likely require harsh reaction conditions. An alternative, though less common, pathway is the elimination-addition (benzyne) mechanism, which can occur with very strong bases like sodium amide (NaNH₂) but does not require activation by EWGs. chemistrysteps.com

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound is a key site for radical reactivity. The presence of the bromine atom on the phenyl ring opens up avenues for various transformations initiated by radical species.

One notable reaction is the photochemical cleavage of the C-Br bond. Upon irradiation with UV light, particularly in the range of 230-330 nm, the molecule can be excited to a triplet state. rsc.orgalfa-chemistry.com This excited state can lead to the homolytic cleavage of the C-Br bond, generating an acylphenyl radical and a bromine radical. rsc.org The resulting acylphenyl radical can then be trapped by hydrogen-donating solvents or other radical scavengers to yield the dehalogenated product, 1-phenyl-2-phenylethane-1,2-dione (benzil). rsc.org The efficiency of this process can be influenced by the solvent viscosity, with higher viscosity leading to increased recombination of the radical pair. rsc.org

Furthermore, the C-Br bond can participate in transition-metal-catalyzed cross-coupling reactions that are understood to proceed via radical intermediates in some mechanistic proposals. Reactions such as the Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid derivative, and the Ullmann reaction, involving coupling with a copper reagent, provide powerful methods for C-C bond formation at the site of the bromine atom. libretexts.orgstudymind.co.uk These reactions are typically catalyzed by palladium or copper complexes and allow for the introduction of a wide variety of substituents onto the phenyl ring.

Another potential radical pathway is intramolecular cyclization. Depending on the reaction conditions and the presence of suitable radical initiators, the aryl radical generated from C-Br bond cleavage could potentially undergo cyclization if a tethered reactive group is present elsewhere in the molecule, a common strategy in the synthesis of complex heterocyclic systems. mdpi.com

Reactivity of the Phenyl Substituent

The reactivity of the phenyl ring is subject to the principles described by the Hammett equation, which quantifies the electronic effect of substituents on the reaction rates and equilibria of benzene (B151609) derivatives. oxfordreference.comwikipedia.orgviu.capharmacy180.comdalalinstitute.com The bromine substituent at the meta position will have a specific substituent constant (σ) that reflects its electron-withdrawing nature, thereby influencing the rates of reactions at the dicarbonyl moiety and on the phenyl ring itself. For instance, in electrophilic aromatic substitution reactions, the bromine atom deactivates the ring, making reactions slower compared to unsubstituted benzil (B1666583). libretexts.org

The C-Br bond on the phenyl ring is a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon bonds, replacing the bromine atom with aryl, vinyl, or alkynyl groups, respectively. researchgate.netnih.gov Similarly, copper-catalyzed reactions like the Ullmann condensation can be employed to form biaryl linkages. libretexts.org These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Oxidative and Reductive Transformations

The dicarbonyl functionality and the aryl-bromide moiety of this compound are susceptible to both oxidative and reductive conditions, leading to a variety of products.

Oxidative Reactions:

The diketone can undergo oxidative cleavage of the C-C bond between the two carbonyl groups. Treatment with oxidizing agents such as hydrogen peroxide in the presence of a base can lead to the formation of benzoic acid and 3-bromobenzoic acid. acs.org The reaction proceeds through the formation of a peroxide intermediate which then rearranges to yield the carboxylic acid products. acs.org Aqueous sodium hypochlorite (B82951) has also been reported to cleave 1,2-diketones to their corresponding carboxylic acids. tandfonline.com Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can also effect this cleavage, often leading to the corresponding benzoic acids. ijrat.org Furthermore, under certain conditions, benzylic positions can be oxidized. While the target molecule lacks a benzylic C-H, this is a relevant consideration for its precursors and related structures. organic-chemistry.orglibretexts.orgyoutube.com

Reductive Reactions:

The carbonyl groups are readily reduced. A common and mild reducing agent, sodium borohydride (B1222165) (NaBH₄), can reduce one or both carbonyl groups. oxfordreference.comwikipedia.orgorganic-chemistry.orgacs.org The reduction of one carbonyl group leads to the formation of the corresponding α-hydroxy ketone, (R/S)-1-(3-bromophenyl)-2-hydroxy-2-phenylethan-1-one. acs.org The reduction of both carbonyls yields the corresponding 1,2-diol, 1-(3-bromophenyl)-2-phenylethane-1,2-diol, which can exist as diastereomers (erythro and threo) and enantiomers. acs.org The stereochemical outcome of the reduction can sometimes be controlled by the choice of reducing agent and reaction conditions.

Catalytic hydrogenation over a metal catalyst, such as palladium on carbon, is another effective method for the reduction of the dicarbonyl groups to the corresponding diol. libretexts.org This method is often clean and efficient. Furthermore, biocatalytic reductions using microorganisms or isolated enzymes have been shown to be highly stereoselective in the reduction of substituted benzils, offering a green alternative for the synthesis of chiral benzoins and hydrobenzoins. rsc.orgacs.org

Computational and Theoretical Investigations of 1 3 Bromophenyl 2 Phenylethane 1,2 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods allow for the determination of molecular geometry, electronic distribution, and reactivity indices, which are key to understanding the molecule's chemical personality.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for analyzing the conformational landscape and stability of organic molecules.

For 1-(3-Bromophenyl)-2-phenylethane-1,2-dione , a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. A key structural feature of α-diketones like this is the dihedral angle between the two carbonyl groups (O=C-C=O). In the parent compound, benzil (B1666583), this angle is a subject of interest as it deviates from planarity. researchgate.net A conformational analysis would explore the rotational barriers around the C-C single bonds connecting the carbonyl and phenyl groups. The presence of the bulky bromine atom at the meta position is expected to influence the preferred orientation of the bromophenyl ring, potentially creating distinct stable conformers with varying energies. A DFT calculation on a related compound, 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, successfully identified stable and unstable conformers. researchgate.net The results of such an analysis would typically be presented in a table comparing the relative energies of the different conformers.

Table 1: Illustrative Conformational Energy Profile from a DFT Study This table is an illustrative example of data that would be generated from a DFT conformational analysis and does not represent published experimental data.

| Conformer | Dihedral Angle (Br-C-C=O) (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | -105.5 | 0.00 | 75.3 |

| 2 | 78.2 | 1.25 | 24.6 |

| 3 (Transition State) | 0.0 | 5.60 | 0.1 |

Ab initio methods, which solve the Schrödinger equation without empirical parameters, are used for high-accuracy calculations of electronic properties. These calculations are vital for predicting spectroscopic outcomes. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectrum. In a study on a halogenated chalcone, TD-DFT was used to calculate the HOMO-LUMO energy gap and interpret the electronic transitions corresponding to the observed UV-vis absorption bands. nih.gov For This compound , such calculations would reveal how the bromine substituent and the conjugated dicarbonyl system contribute to its absorption properties.

Furthermore, calculations of vibrational frequencies are standard. These theoretical frequencies, when scaled appropriately, show good agreement with experimental FT-IR and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful tool for examining charge delocalization and intramolecular interactions. wisc.edu It deconstructs the complex molecular wavefunction into localized orbitals representing bonds, lone pairs, and anti-bonding orbitals. The interactions between filled (donor) and empty (acceptor) orbitals can be quantified using second-order perturbation theory, revealing stabilizing hyperconjugative effects.

In a study of the parent compound benzil, NBO analysis revealed significant intramolecular stabilization energy from hyperconjugative interactions. researchgate.net For This compound , an NBO analysis would be expected to show strong delocalization between the phenyl rings and the dicarbonyl system. Key interactions would likely involve the lone pairs on the oxygen atoms (nO) donating into the antibonding orbitals of adjacent carbon-carbon bonds (πC=C and σC-C). The analysis would quantify these interactions in terms of stabilization energy (E(2)), as illustrated in the hypothetical table below.

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory for Major Interactions This table is an illustrative example of data that would be generated from an NBO analysis and does not represent published experimental data.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π* (C2-C3) | 25.8 |

| LP (O2) | π* (C8-C9) | 22.5 |

| π (C8-C9) | π* (C2=O1) | 18.3 |

| π (C3-C4) | π* (C2=O1) | 20.1 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. nih.gov An MD simulation of This compound in a solvent like water or ethanol (B145695) would reveal the dynamic range of conformations it explores at a given temperature. It would also provide insight into how solvent molecules arrange themselves around the solute (the solvation shell), particularly around the polar carbonyl groups and the more nonpolar phenyl rings. This is crucial for understanding reaction kinetics and solubility.

Reaction Pathway Analysis and Transition State Modeling for Chemical Transformations

Computational chemistry can map out the entire energy landscape of a chemical reaction, identifying the low-energy pathways from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. For This compound , this could be applied to reactions such as its reduction or its use in forming heterocyclic compounds. For example, in the synthesis of indane-1,3-dione derivatives, a related compound, 1-(2-bromophenyl)-2-phenylethanone, undergoes a reaction involving isocyanide insertion, a process that could be modeled to find the transition state and reaction barrier. Such modeling provides mechanistic clarity that is often difficult to obtain experimentally.

Ligand-Metal Coordination Modeling and Electronic Properties

The α-dione moiety is a classic bidentate ligand, capable of coordinating to a single metal center through its two oxygen atoms to form a stable five-membered ring. Computational modeling is frequently used to predict the structure and electronic properties of such metal complexes. mdpi.comresearchgate.net

For This compound , DFT could be used to model its coordination with various transition metals (e.g., Cu(II), Ni(II), Pt(II)). These calculations would optimize the geometry of the resulting complex, providing data on bond lengths and angles between the metal and the ligand. researchgate.net Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) of the complex would explain its electronic properties, color, and potential for applications in catalysis or as a functional material. mdpi.com

Synthesis and Investigation of Derivatives and Analogues of 1 3 Bromophenyl 2 Phenylethane 1,2 Dione

Structural Modifications at the Bromophenyl Moiety

The presence of a bromine atom on one of the phenyl rings of 1-(3-bromophenyl)-2-phenylethane-1,2-dione opens up numerous avenues for structural diversification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. thermofisher.cnwikipedia.org This method allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring, leading to the synthesis of biphenyl (B1667301) derivatives and other extended aromatic systems. The general scheme involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. wikipedia.org The choice of ligands, base, and solvent can significantly influence the reaction's efficiency. mdpi.comnih.gov

Heck Reaction: The Heck reaction provides a means to form a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgwikipedia.org This reaction is particularly useful for synthesizing substituted styrenes and other vinylated aromatic compounds. The reaction mechanism typically proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling is the reaction of choice. nih.govwikipedia.org This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov The resulting arylalkynes are valuable intermediates for the synthesis of more complex molecules and materials.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. rsc.orgwikipedia.org A wide range of primary and secondary amines can be used, providing access to a diverse array of N-aryl derivatives. libretexts.org This methodology is crucial for the synthesis of compounds with potential applications in medicinal chemistry and materials science. wikipedia.orgnih.gov

Table 1: Potential Palladium-Catalyzed Reactions on the Bromophenyl Moiety

| Reaction Name | Coupling Partner | Resulting Functional Group | Key Catalyst/Reagents |

| Suzuki Coupling | Boronic acid/ester | Aryl, Heteroaryl, Alkyl | Pd catalyst, Base |

| Heck Reaction | Alkene | Substituted Alkene | Pd catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne | Alkyne | Pd catalyst, Cu(I) co-catalyst |

| Buchwald-Hartwig Amination | Amine | Substituted Amine | Pd catalyst, Strong Base |

Structural Modifications at the Phenyl Moiety

While the bromophenyl moiety offers a clear handle for cross-coupling reactions, the unsubstituted phenyl ring can also be modified, typically through electrophilic aromatic substitution reactions. The reactivity of this ring is influenced by the electron-withdrawing nature of the adjacent carbonyl group.

Electrophilic Aromatic Substitution:

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid. The position of substitution (ortho, meta, or para) will be directed by the existing carbonyl group.

Halogenation: Halogens like bromine or chlorine can be introduced onto the phenyl ring using appropriate halogenating agents and a Lewis acid catalyst.

These modifications introduce new functional groups that can be further elaborated, expanding the range of accessible derivatives.

Derivatization of the Diketone Functional Group for New Scaffolds

The 1,2-diketone functional group is a highly reactive center that can participate in a variety of condensation and rearrangement reactions, leading to the formation of diverse heterocyclic and carbocyclic scaffolds.

Condensation Reactions:

Quinoxaline Synthesis: One of the most common reactions of 1,2-diketones is their condensation with 1,2-diamines to form quinoxalines. nih.govnih.govorganic-chemistry.orgresearchgate.net The reaction of this compound with a substituted or unsubstituted o-phenylenediamine (B120857) would yield a series of 2-(3-bromophenyl)-3-phenylquinoxaline derivatives. researchgate.net These reactions can often be carried out under mild conditions, sometimes catalyzed by acids or metal salts. nih.govnih.gov

Imidazole (B134444) Synthesis: Imidazoles can be synthesized by the condensation of 1,2-diketones with aldehydes and ammonia (B1221849) (or an ammonium (B1175870) salt). rsc.orgacs.orgresearchgate.netorganic-chemistry.org This multicomponent reaction, often referred to as the Radziszewski synthesis, allows for the creation of highly substituted imidazole derivatives.

Other Derivatizations:

Wittig Reaction: The carbonyl groups of the diketone can react with phosphorus ylides in a Wittig reaction to form alkenes. wikipedia.orgmasterorganicchemistry.commnstate.edubyjus.com Depending on the stoichiometry and the nature of the ylide, either one or both carbonyl groups can be converted to a double bond. This reaction provides a powerful method for carbon-carbon bond formation. mnstate.edu

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the diketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgjkchemical.comsigmaaldrich.comresearchgate.net This reaction leads to the formation of α,β-unsaturated products and is a valuable tool for constructing new carbon-carbon bonds. researchgate.net

Table 2: Potential Derivatizations of the Diketone Functional Group

| Reaction Type | Reagent(s) | Resulting Scaffold |

| Quinoxaline Synthesis | 1,2-Diamine | Quinoxaline |

| Imidazole Synthesis | Aldehyde, Ammonia/Ammonium Salt | Imidazole |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Ketone |

Synthesis of Polymeric and Supramolecular Structures Incorporating this compound Scaffolds

The unique structural features of this compound and its derivatives make them attractive building blocks for the construction of larger, more complex architectures such as polymers and supramolecular assemblies.

Polymer Synthesis:

Derivatives of this compound can be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, through reactions on either the bromophenyl or the phenyl ring. These functionalized monomers can then be polymerized to create polymers with the diketone scaffold incorporated into the polymer backbone or as pendant groups. For instance, benzil (B1666583) derivatives have been used as photoinitiators in the free-radical curing of polymer networks.

Supramolecular Structures:

The diketone moiety can participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are the driving forces for the formation of supramolecular structures. For example, β-diketones are well-known for their ability to form stable complexes with a wide range of metal ions, leading to the self-assembly of discrete coordination cages or extended coordination polymers. researchgate.netresearchgate.net The planar nature of the diketone unit and the potential for π-π stacking interactions between the aromatic rings can also contribute to the formation of ordered supramolecular architectures in the solid state.

Advanced Research Applications and Methodological Contributions of 1 3 Bromophenyl 2 Phenylethane 1,2 Dione

1-(3-Bromophenyl)-2-phenylethane-1,2-dione as a Synthetic Building Block

The utility of 1,2-diketones as intermediates in synthetic organic chemistry is well-established, as they are precursors to a wide array of medicinally relevant heterocyclic compounds and are also employed in materials chemistry and as ligands for metal complexes. acs.org this compound is a key reagent in this class, valued for its role in creating molecular complexity. researchgate.net

The dielectrophilic nature of the adjacent carbonyl groups in this compound makes it an ideal substrate for condensation reactions with binucleophiles to form a variety of heterocyclic systems.

A primary application is the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with significant biological and pharmaceutical activities. chim.it The classical and widely used method for synthesizing quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govsapub.org In this reaction, this compound reacts with a substituted o-phenylenediamine, typically under acidic conditions or with a catalyst, to yield a 2-(3-bromophenyl)-3-phenylquinoxaline derivative. This straightforward cyclocondensation is a cornerstone of heterocyclic chemistry due to its efficiency and the importance of the resulting products. researchgate.netchim.itnih.gov

Similarly, this diketone is a precursor for imidazole (B134444) derivatives. Imidazoles are another class of heterocycles with widespread applications in medicinal chemistry. nih.gov The synthesis can be achieved through the cyclocondensation of the diketone with an aldehyde, an amine, and an ammonium (B1175870) salt (e.g., ammonium acetate) in what is known as the Radziszewski synthesis. For instance, reacting this compound with an aldehyde and ammonia (B1221849) leads to the formation of a highly substituted 2,4,5-triarylimidazole, where one of the aryl groups is the 3-bromophenyl moiety. The synthesis of new imidazole derivatives from various diketones is a subject of ongoing research. researchgate.netresearchgate.netlookchem.com

The versatility of 1,2-diketones as precursors is summarized in the table below.

Table 1: Heterocyclic Systems Derived from 1,2-Diketone Precursors

| Heterocyclic System | Precursors | General Reaction |

|---|---|---|

| Quinoxalines | 1,2-Diketone, o-Phenylenediamine | Cyclocondensation |

| Imidazoles | 1,2-Diketone, Aldehyde, Ammonia/Amine | Multi-component Condensation |

| Pyrazines | 1,2-Diketone, 1,2-Diamines | Cyclocondensation |

| 1,3,4-Thiadiazoles | 1,2-Diketone, Thiosemicarbazide | Cyclization |

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. acs.orgnih.gov this compound, as a 1,2-diketone, is a key component in several MCRs.

The aforementioned synthesis of quinoxalines from o-phenylenediamines and 1,2-diketones is a classic example of a two-component reaction that is foundational to many MCR strategies. chim.itsapub.org More advanced MCRs can build upon this reactivity. For example, a four-component Pd-catalyzed coupling has been developed to synthesize unsymmetrical 1,2-diketones, which can then be directly reacted with o-phenylenediamine in a one-pot procedure to produce quinoxalines without isolating the diketone intermediate. acs.orgresearchgate.net In this context, while this compound is the product of a separate synthesis, its role as the diketone component in subsequent MCRs is crucial.

In the synthesis of highly substituted imidazoles, this compound can participate in a three-component reaction with an aldehyde and an amine (like ammonium acetate). This approach allows for the rapid assembly of complex imidazole scaffolds with four points of diversity, leveraging the diketone as the central structural element. researchgate.net The efficiency of MCRs relies on the compatibility of the reactants, and the defined reactivity of the dicarbonyl unit in this compound makes it a reliable component for these convergent synthetic strategies. caltech.edu

Applications in Ligand Design for Coordination Chemistry and Organometallic Catalysis Research

The vicinal dicarbonyl moiety of this compound is a versatile platform for designing ligands for coordination chemistry and organometallic catalysis. acs.org Condensation of the diketone with primary amines is a standard method to generate α-diimine ligands, which are highly effective in stabilizing a wide range of transition metals in various oxidation states. wikipedia.org

Reacting this compound with two equivalents of an amine (R-NH₂) results in the formation of a N,N'-disubstituted-1-(3-bromophenyl)-2-phenylethane-1,2-diimine ligand. These diimine ligands are bidentate, coordinating to a metal center through the two nitrogen atoms, forming a stable five-membered chelate ring. A variety of transition metal complexes can be synthesized using these ligands, including those of palladium(II), nickel(II), copper(II), and cobalt(II). researchgate.net

The presence of the 3-bromophenyl group on the ligand backbone provides a key advantage. The bromine atom serves as a reactive handle for post-synthetic modification via organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the introduction of additional functional groups, which can be used to tune the steric and electronic properties of the resulting metal complex, immobilize the catalyst on a solid support, or construct more complex multinuclear catalysts. This modularity makes this compound a valuable building block for creating tailored ligands for specific applications in homogeneous catalysis. researchgate.net

Table 2: Examples of Metal Complexes with Ligands Derived from 1,2-Diketones

| Ligand Type | Metal Ion | Potential Application |

|---|---|---|

| α-Diimine | Pd(II), Ni(II) | Olefin Polymerization |

| α-Diimine | Cu(I), Cu(II) | Atom Transfer Radical Polymerization (ATRP) |

| Schiff Base (from diamines) | Co(II), Ni(II), Cu(II), Zn(II) | Antimicrobial Agents, Catalysis |

| PNNP Tetradentate Ligands | Mn(I) | Asymmetric Hydrogenation |

Potential in Material Science Research and Advanced Functional Materials